Hernandulcin

Übersicht

Beschreibung

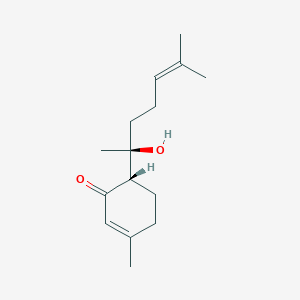

Hernandulcin is a sesquiterpene compound with the molecular formula C15H24O2. It was first isolated from the leaves and flowers of the Mexican plant Lippia dulcis in 1985 by researchers Cesar M. Compadre and A. Douglas Kinghorn . Named after the Spanish physician Francisco Hernández, who described the plant in the 16th century, this compound is known for its intense sweetness, being more than 1,000 times sweeter than sucrose . This compound has a unique minty aftertaste and does not cause tooth decay, making it a potential candidate for use in oral hygiene products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The stereoselective synthesis of hernandulcin involves several key steps. One method includes the use of the Corey–Bakshi–Shibata reduction and the Kornblum–DeLaMare rearrangement . The synthesis starts with the preparation of (+)-hernandulcin on a multigram scale, followed by regioselective and stereoselective ketone reduction using the MeCBS reagent .

Industrial Production Methods: Recent advancements have led to the microbial production of this compound. Yeast cells capable of producing this compound and its derivatives have been engineered to express specific enzymes, such as (+)-epi-alpha-bisabolol synthase and cytochrome P450 enzymes . This method offers a sustainable and scalable approach to producing this compound industrially.

Analyse Chemischer Reaktionen

Types of Reactions: Hernandulcin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, featuring a carbonyl group, a hydroxyl group, and a hydrophobic side chain, allows for these reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: The Corey–Bakshi–Shibata reduction employs borane (BH3) and chiral oxazaborolidine catalysts.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and carboxylated forms, which can exhibit different levels of sweetness and other properties .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Sesquiterpene Synthesis

Hernandulcin serves as a model compound in the study of sesquiterpene synthesis and reactions. Its unique molecular structure allows researchers to investigate various chemical reactions, including oxidation, reduction, and substitution. Notably, this compound's carbonyl group and hydroxyl group facilitate a range of reactions that can lead to the synthesis of various derivatives with different properties.

Key Reactions Involving this compound

| Type of Reaction | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Aqueous or organic solvent | Hydroxylated derivatives |

| Reduction | Corey–Bakshi–Shibata reduction | Chiral oxazaborolidine catalysts | Reduced forms |

| Substitution | Sodium hydride (NaH), alkyl halides | Varies based on substrate | Alkylated derivatives |

These reactions are essential for developing new compounds with potential applications in flavoring and fragrance industries.

Biological Applications

Natural Sweetener

This compound is recognized for its intense sweetness—over 1000 times sweeter than sucrose—making it a candidate for use as a natural sweetener in food products. Its non-calorigenic properties make it particularly appealing for diabetic patients and individuals managing obesity. Research indicates that this compound does not induce bacterial mutation and is nontoxic when administered orally to mice, further supporting its safety as a food additive .

Case Study: Sweetness Comparison

A study involving human taste panels evaluated this compound against sucrose and other sweeteners:

| Sweetener | Relative Sweetness |

|---|---|

| This compound | >1000 times sucrose |

| Sucrose | 1 |

| Stevioside | 50-300 times sucrose |

This comparison underscores this compound's potential as a low-calorie sweetening agent in various food applications.

Medicinal Applications

Potential Health Benefits

Research has explored the medicinal properties of this compound, particularly its role in managing metabolic conditions. Its non-caloric nature makes it suitable for formulations aimed at weight management and diabetes control. Additionally, studies have indicated that extracts from Lippia dulcis, the source of this compound, possess anti-inflammatory and antioxidant properties .

Case Study: Anti-Inflammatory Effects

In vitro studies have shown that extracts from Lippia dulcis can inhibit inflammatory mediators in mast cells:

- Experimental Setup: Rat basophilic leukemia (RBL-2H3) cells were treated with extracts.

- Findings: Significant reduction in the secretion of β-hexosaminidase and histamine was observed, indicating potential anti-allergic effects.

These findings suggest that this compound may contribute to formulations aimed at reducing allergic responses and inflammation.

Wirkmechanismus

The sweetness of hernandulcin is attributed to its interaction with taste receptors on the tongue. The carbonyl and hydroxyl groups in its structure are crucial for binding to these receptors, triggering a sweet taste sensation . The exact molecular targets and pathways involved in this interaction are still under investigation, but it is known that this compound’s unique structure plays a significant role in its intense sweetness.

Vergleich Mit ähnlichen Verbindungen

Hernandulcin is unique among sesquiterpenes due to its intense sweetness. Similar compounds include:

4-β-Hydroxythis compound: Another sweet sesquiterpene found in Lippia dulcis.

Stevioside: A diterpene glycoside from Stevia rebaudiana, also known for its sweetness.

Rebaudioside A: Another sweet compound from Stevia rebaudiana, structurally different but functionally similar.

Biologische Aktivität

Hernandulcin is a naturally occurring sesquiterpene ketone derived from the leaves of Lippia dulcis, notable for its intense sweetness—reportedly over 1000 times sweeter than sucrose. This compound has garnered interest not only for its flavoring potential but also for its various biological activities. This article delves into the biological activity of this compound, including its biosynthesis, pharmacological properties, and potential applications.

1. Biosynthesis of this compound

The biosynthesis of this compound begins with the enzyme-catalyzed transformation of farnesyl diphosphate into (+)-epi-α-bisabolol, facilitated by a unique sesquiterpene synthase identified in Lippia dulcis. Recent studies have utilized deep transcript sequencing to clone new sesquiterpene synthase cDNAs, leading to the successful in vivo production of α-bisabolol in engineered yeast systems. This method yielded approximately 0.3 mg/mL of α-bisabolol, which is crucial as it serves as a precursor for this compound synthesis .

This compound is characterized by its low caloric content and safety profile, making it an attractive sugar substitute. The compound has been isolated using various extraction methods, including supercritical fluid extraction (SFE), which has proven effective in obtaining higher yields from Lippia dulcis . The yield of this compound can vary significantly based on environmental factors such as seasonal changes during plant harvesting, with higher concentrations often found in summer samples .

3.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in food preservation and therapeutic settings .

3.2 Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several studies. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and mediators such as histamine and cyclooxygenase-2 (COX-2) in mast cells . This activity positions this compound as a candidate for developing treatments for allergic reactions and inflammatory diseases.

3.3 Antioxidant Activity

The antioxidant properties of this compound have also been explored, with findings suggesting that it may help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . This could have implications for its use in nutraceutical applications aimed at preventing oxidative damage.

4. Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative in food products .

- Anti-inflammatory Mechanism : In an experimental model using rat basophilic leukemia (RBL-2H3) cells, this compound significantly reduced the secretion of β-hexosaminidase and histamine upon antigen stimulation, showcasing its ability to inhibit mast cell degranulation and inflammatory responses .

- Nutraceutical Applications : A recent investigation into elicited hairy roots of Phyla scaberrima revealed that specific elicitors could enhance this compound production, suggesting a sustainable method for obtaining this compound for use in health supplements .

5. Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQNKKAJVPMBDR-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905099 | |

| Record name | Hernandulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-94-1 | |

| Record name | (+)-Hernandulcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95602-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hernandulcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hernandulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERNANDULCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.